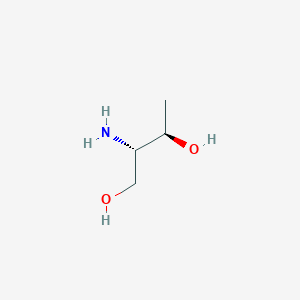

(2S,3R)-2-aminobutane-1,3-diol

Descripción general

Descripción

“(2S,3R)-2-aminobutane-1,3-diol” is a chiral molecule with two stereocenters . The molecule’s configuration is determined by the orientation of its substituents in space . The “2S” and “3R” notation indicates the configuration of the molecule at the 2nd and 3rd carbon atoms, respectively .

Synthesis Analysis

The synthesis of such molecules often involves manipulation of functional groups and stereochemistry . Retrosynthesis, a strategy where the desired molecule is deconstructed into simpler precursor molecules, can be used . The synthesis process often involves reactions that introduce or modify functional groups while preserving the molecule’s stereochemistry .Molecular Structure Analysis

The molecule’s structure is determined by the spatial arrangement of its atoms. The “2S” and “3R” notation indicates the configuration of the molecule at the 2nd and 3rd carbon atoms, respectively . The molecule’s structure can be visualized using various methods, including Fischer projections .Chemical Reactions Analysis

The molecule’s reactivity is determined by its functional groups and stereochemistry. The molecule can undergo various chemical reactions, including those that modify its functional groups or stereochemistry . The exact reactions that the molecule can undergo depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of a molecule are determined by its structure and composition. These properties can include things like density, boiling point, vapor pressure, and refractive index . The molecule’s properties can influence its behavior in different environments and its reactivity with other molecules .Aplicaciones Científicas De Investigación

Metabolic Engineering and Biocatalysis

The research in metabolic engineering has made significant strides, especially in the microbial production of chiral compounds like (2S,3S)-butane-2,3-diol, a stereoisomer of the query compound, demonstrating the versatility of engineered microorganisms in producing stereochemically complex compounds. An engineered strain of Escherichia coli showed promise in the direct production of (2S,3S)-2,3-BD from glucose, highlighting a potential pathway for efficient production of chiral diols, which are valuable in various industrial applications (Chu et al., 2015). This approach underlines the potential for biosynthetic pathways to contribute to the sustainable production of chiral chemicals.

Synthetic Chemistry

In synthetic chemistry, the creation and manipulation of chiral compounds are critical. The synthesis and absolute configuration determination of diastereoisomeric compounds related to the query compound have been explored, showcasing the complexity and importance of stereochemistry in organic synthesis. The development of efficient syntheses for enantiomers of 4-aminobutane-1,2,3-triol, closely related to the query compound, from either d- or l-glucose illustrates the importance of chiral starting materials in generating targeted chiral products with potential pharmaceutical applications (Dunlap et al., 2008).

Biocatalytic Synthesis

The biocatalytic synthesis of chiral amino alcohols, including processes that may be adapted for compounds structurally similar to (2S,3R)-2-aminobutane-1,3-diol, highlights the potential of enzyme-catalyzed reactions in producing stereochemically complex molecules. An example is the concise transketolase-/omega-transaminase-mediated synthesis of (2S,3S)-2-aminopentane-1,3-diol, demonstrating the utility of multidisciplinary approaches in the efficient synthesis of chiral aminodiols (Smith et al., 2010).

Safety And Hazards

Direcciones Futuras

The future directions for research on “(2S,3R)-2-aminobutane-1,3-diol” could involve further exploration of its synthesis, reactivity, and potential applications. For example, researchers could investigate new methods for synthesizing the molecule or study its reactivity under different conditions . Additionally, the molecule could be explored for potential applications in fields like medicine or materials science .

Propiedades

IUPAC Name |

(2S,3R)-2-aminobutane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVQIIBPDFTEKM-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301305858 | |

| Record name | (2S,3R)-2-Amino-1,3-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-2-aminobutane-1,3-diol | |

CAS RN |

44520-54-9 | |

| Record name | (2S,3R)-2-Amino-1,3-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=44520-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3R)-2-Amino-1,3-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde](/img/structure/B112561.png)

![Benzo[d]thiazole-5-carbaldehyde](/img/structure/B112578.png)